molecular formula C18H20N2O5S B3467030 4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid

4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid

Cat. No.: B3467030
M. Wt: 376.4 g/mol
InChI Key: MHWNTBXMDMOTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid is a complex organic compound with a molecular formula of C18H22N2O5S. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. It features a piperazine ring substituted with a methoxyphenyl group and a sulfonylbenzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-[4-(4-Hydroxyphenyl)piperazin-1-yl]sulfonylbenzoic acid.

    Reduction: Formation of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfanylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with enzyme active sites, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues, enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline
  • 4-[4-(4-Methylphenyl)piperazin-1-yl]sulfonylbenzoic acid
  • 4-[4-(4-Chlorophenyl)piperazin-1-yl]sulfonylbenzoic acid

Uniqueness

4-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid is unique due to the presence of both a methoxyphenyl group and a sulfonylbenzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced solubility and specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-25-16-6-4-15(5-7-16)19-10-12-20(13-11-19)26(23,24)17-8-2-14(3-9-17)18(21)22/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWNTBXMDMOTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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